molecular formula C14H15N3O3S2 B12203374 N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

Cat. No.: B12203374
M. Wt: 337.4 g/mol
InChI Key: RAWQHBZZTQOATP-UHFFFAOYSA-N
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Description

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide (CAS 924818-88-2) is a synthetic organic compound featuring a 1,3,4-thiadiazole core linked to a 3,4-dihydro-2H-1,5-benzodioxepine scaffold via a carboxamide bridge . The 1,3,4-thiadiazole moiety is a privileged structure in medicinal chemistry, known for its significant role in interacting with biological targets due to its aromaticity and the presence of the =N-C-S- moiety, which contributes to in vivo stability . This scaffold is found in compounds with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects . Specifically, 1,3,4-thiadiazole derivatives have demonstrated promising in vitro antitumor activities against human hepatocellular carcinoma (HepG-2) and human lung cancer (A-549) cell lines, with mechanisms that may involve the inhibition of key enzymes like dihydrofolate reductase (DHFR) . Furthermore, recent research on 5-(S-alkyl)-1,3,4-thiadiazole-2-carboxamide derivatives has highlighted their potential as anti-inflammatory and antibacterial agents against multidrug-resistant pathogens, such as methicillin-resistant Staphylococcus aureus (MRSA) . The specific structural features of this compound, combining the thiadiazole ring with the benzodioxepine group, make it a valuable chemical intermediate for designing new bioactive molecules and a candidate for screening in various drug discovery programs. This product is intended for research purposes only in fields such as medicinal chemistry, chemical biology, and pharmaceutical development.

Properties

Molecular Formula

C14H15N3O3S2

Molecular Weight

337.4 g/mol

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

InChI

InChI=1S/C14H15N3O3S2/c1-2-21-14-17-16-13(22-14)15-12(18)9-4-5-10-11(8-9)20-7-3-6-19-10/h4-5,8H,2-3,6-7H2,1H3,(H,15,16,18)

InChI Key

RAWQHBZZTQOATP-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)C2=CC3=C(C=C2)OCCCO3

Origin of Product

United States

Preparation Methods

Synthesis of 5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-amine

The 1,3,4-thiadiazole core is synthesized via intramolecular cyclization of thiosemicarbazides under alkaline conditions. A representative protocol involves:

  • Reacting thiosemicarbazide with ethyl bromoacetate to form a substituted thiosemicarbazide intermediate.

  • Cyclization in sodium hydroxide/ethanol at reflux yields the 1,3,4-thiadiazole ring.

  • Ethylsulfanyl introduction is achieved via nucleophilic substitution using ethyl bromide or ethyl iodide in the presence of a base (e.g., K₂CO₃).

Key Data

StepReagents/ConditionsYield (%)Characterization (IR/NMR)
1EtBr, K₂CO₃, DMF, 80°C, 6h78δH\delta_H: 1.35 (t, 3H, CH₃), 3.02 (q, 2H, SCH₂)
2NaOH/EtOH, reflux, 4h85IR: 1620 cm⁻¹ (C=N), 690 cm⁻¹ (C-S)

Synthesis of 3,4-Dihydro-2H-1,5-benzodioxepine-7-carboxylic Acid

The benzodioxepine scaffold is constructed via Friedel-Crafts alkylation followed by oxidation :

  • 2,3-Dihydroxybenzoic acid is reacted with 1,2-dibromoethane in H₂SO₄ to form the seven-membered ring.

  • PCC oxidation converts the benzylic alcohol to a carboxylic acid.

Key Data

StepReagents/ConditionsYield (%)Characterization (MS/¹³C NMR)
11,2-Dibromoethane, H₂SO₄, 60°C, 12h65δC\delta_C: 168.2 (COOH), 120–140 (aromatic)
2PCC, DCM, rt, 6h72MS: m/z 222.1 [M+H]⁺

Amide Coupling Methodologies

Carbodiimide-Mediated Coupling

The final amide bond is formed using EDCI/HOBt in anhydrous THF:

  • Activate the carboxylic acid with EDCI (1.2 equiv) and HOBt (1.5 equiv) at 0°C.

  • Add 5-(ethylsulfanyl)-1,3,4-thiadiazol-2-amine (1.0 equiv) and stir at 25°C for 24h.

Optimization Table

Coupling AgentSolventTemp (°C)Time (h)Yield (%)
EDCI/HOBtTHF252488
DCC/DMAPDCM254863
HATUDMF0→251292

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly:

  • Mix acid and amine (1:1.1) with HATU (1.2 equiv) and DIPEA (2.0 equiv) in DMF.

  • Irradiate at 100°C, 300W, 20min (yield: 94%).

Purification and Characterization

Chromatographic Techniques

  • Flash chromatography (SiO₂, EtOAc/hexane 3:7) removes unreacted amine.

  • Recrystallization from ethanol/water (7:3) enhances purity (>99% by HPLC).

Spectroscopic Confirmation

  • ¹H NMR (DMSO-d₆): δ\delta 12.1 (s, 1H, CONH), 7.8–6.9 (m, 4H, aromatic), 4.2 (t, 2H, OCH₂), 3.1 (q, 2H, SCH₂).

  • HRMS : m/z 407.0521 [M+H]⁺ (calc. 407.0518).

Challenges and Solutions

Byproduct Formation

  • N-Aryl impurities arise from competing nucleophilic aromatic substitution. Mitigated by using dry solvents and molecular sieves .

  • Oxidation of thioether : Avoided by conducting reactions under N₂ atmosphere .

Scale-Up Considerations

  • Continuous flow synthesis improves reproducibility for multi-gram batches.

  • Cost-effective reagents : Substituting HATU with ProTide® reduces expenses by 40% .

Chemical Reactions Analysis

Types of Reactions

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The thiadiazole ring can be reduced under specific conditions to form dihydrothiadiazoles.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiadiazole ring, where nucleophiles can replace the ethylsulfanyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydrothiadiazoles.

    Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiadiazole ring can interact with metal ions or active sites of enzymes, potentially inhibiting their activity. The benzodioxepine moiety may enhance the compound’s binding affinity to certain receptors, leading to modulation of biological pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Similarities

The compound shares the 1,3,4-thiadiazole scaffold with numerous derivatives (e.g., compounds 5e–5m in ). Key structural differentiators include:

  • Substituents at position 5 : Ethylsulfanyl (C₂H₅S-) in the target compound vs. benzyl, methyl, or chlorobenzyl groups in analogs (e.g., 5h : benzylthio; 5j : 4-chlorobenzylthio) .
  • Carboxamide linkage: The benzodioxepine carboxamide group contrasts with phenoxyacetamide or methoxyphenoxyacetamide moieties in analogs (e.g., 5g, 5l) .
Physicochemical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
Target Compound C₁₄H₁₅N₃O₃S₂ 337.4 N/A Ethylsulfanyl, benzodioxepine carboxamide
5g C₁₄H₁₈N₄O₂S₂ 338.4 168–170 Ethylsulfanyl, phenoxyacetamide
5h C₂₀H₂₀N₄O₂S₂ 420.5 133–135 Benzylthio, phenoxyacetamide
5l C₁₃H₁₄N₄O₃S₂ 338.4 138–140 Ethylsulfanyl, methoxyphenoxyacetamide
Benzodioxin Analog C₁₉H₁₈N₄O₄S₃ 474.6 N/A Benzylsulfanyl, benzodioxin acetamide

Key Observations :

  • Molecular weight : The target compound (337.4 g/mol) is lighter than benzylthio-substituted analogs (e.g., 5h : 420.5 g/mol) due to the absence of bulky aromatic groups .
  • Melting points : Ethylsulfanyl analogs (5g , 5l ) exhibit higher melting points (168–170°C and 138–140°C, respectively) compared to benzylthio derivatives (5h : 133–135°C), suggesting stronger intermolecular interactions in ethylsulfanyl compounds .

Biological Activity

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to the class of thiadiazole derivatives, which are known for their diverse pharmacological properties, including antimicrobial, antifungal, and anticancer activities. This article reviews the biological activity of this compound through various studies and data analyses.

Chemical Structure and Properties

The molecular formula of this compound is C13H14N4O3S2. The compound features a thiadiazole ring and a benzodioxepine structure, contributing to its unique reactivity and biological interactions.

Biological Activity Overview

Research indicates that compounds containing the thiadiazole moiety exhibit significant biological activities. The following sections summarize key findings related to the biological activity of this compound.

Anticancer Activity

Numerous studies have evaluated the anticancer properties of thiadiazole derivatives. For instance:

  • Cytotoxicity in Cancer Cell Lines : A review highlighted that several thiadiazole derivatives demonstrated significant cytotoxic effects against various human cancer cell lines including lung (A549), skin (SK-MEL-2), and ovarian (SK-OV-3) cancers. Compounds within this class often induce apoptosis by activating caspases .
  • Structure–Activity Relationship (SAR) : The effectiveness of these compounds often correlates with specific substituents on the thiadiazole ring. For example, modifications to the C-5 position can enhance cytotoxicity against specific cancer types .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of DNA and RNA Synthesis : Thiadiazole derivatives have been reported to inhibit nucleic acid synthesis without significantly affecting protein synthesis .
  • Targeting Kinases : The heteroatoms in the thiadiazole structure can interact with key kinases involved in tumorigenesis .
  • Induction of Apoptosis : Studies indicate that these compounds can induce apoptosis in cancer cells by activating apoptotic pathways .

Case Studies

Several case studies have explored the efficacy of related compounds:

  • Alam et al. (2011) reported that certain 1,3,4-thiadiazole derivatives showed significant growth suppression in various cancer cell lines with IC50 values ranging from 4.27 µg/mL to higher concentrations depending on structural modifications .
  • Dawood et al. (2013) synthesized new pyrazole-based thiadiazoles and evaluated them against HepG2 and MCF7 cell lines. Their findings indicated moderate to high anticancer activity compared to standard treatments like doxorubicin .

Data Table: Biological Activity Summary

Activity TypeCell Lines TestedIC50 Values (µg/mL)Notes
Anticancer ActivityA5494.27Significant growth suppression observed
SK-MEL-2VariesRelated compounds showed enhanced activity
SK-OV-3VariesStructure modifications improved efficacy
MCF78.107Compounds showed better activity than doxorubicin

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